3,5-Difluoro-3',5'-dimethoxybenzophenone
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Overview
Description
3,5-Difluoro-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C15H12F2O3 and a molecular weight of 278.26 g/mol . It is known for its unique structural properties, which include two fluorine atoms and two methoxy groups attached to a benzophenone core. This compound is utilized in various fields, including material science, pharmaceuticals, and organic synthesis.
Preparation Methods
The synthesis of 3,5-Difluoro-3’,5’-dimethoxybenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3,5-dimethoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-3’,5’-dimethoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorine and methoxy substituents on biological activity.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’,5’-dimethoxybenzophenone involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Difluoro-3’,5’-dimethoxybenzophenone can be compared with other similar compounds, such as:
3,5-Difluorobenzaldehyde: This compound has similar fluorine substituents but lacks the methoxy groups and the benzophenone core.
Methyl 3,5-difluorobenzoate: It contains the same fluorine atoms but has a different functional group (ester) instead of the methoxy groups.
The uniqueness of 3,5-Difluoro-3’,5’-dimethoxybenzophenone lies in its combination of fluorine and methoxy substituents on a benzophenone core, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMCTWHQYTYZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230456 |
Source
|
Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-32-3 |
Source
|
Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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